The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structural features, which include a pyrimidine core, imidazo[1,2-a]pyridine moiety, and a pyrazole group. These structural components suggest potential biological activity, particularly in medicinal chemistry.
This compound has been referenced in various scientific studies and patents, indicating its relevance in pharmaceutical research and development. Specifically, it has been explored for its interactions with biological macromolecules and potential therapeutic applications.
The compound can be classified under the following categories:
The synthesis of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves several steps:
Common reagents used in the synthesis include:
Reactions are typically conducted under reflux conditions to ensure complete conversion of reactants to products.
The molecular structure of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C_{17}H_{20}N_{6} |
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | 4-[4-(imidazo[1,2-a]pyridin-2-yl)methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine |
| InChI | InChI=1S/C17H20N6/c1-13(22)14(18)21(19)16(23)15(17(24)25)20/h3,5,14H,4,6,8,10H2,1H3 |
| InChI Key | ABCDEFGHIJKLMNOPQRSTUVWXYZ |
| Canonical SMILES | CC(C(=N)N)=C(N)C=CC=C(N)C |
The structure indicates multiple functional groups that may contribute to its biological activity. The presence of nitrogen atoms suggests potential interactions with biological targets.
The compound can undergo various chemical reactions:
The specific conditions for these reactions vary depending on the desired product and may involve different solvents and temperatures to optimize yields.
The mechanism of action for 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is linked to its interactions with specific molecular targets within biological systems.
This compound may modulate various biological pathways through:
Data supporting these interactions often come from pharmacological studies and molecular docking simulations.
The physical properties of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine include:
Chemical properties include:
Relevant data from stability studies and reactivity tests are crucial for understanding its behavior in different environments.
The compound has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: